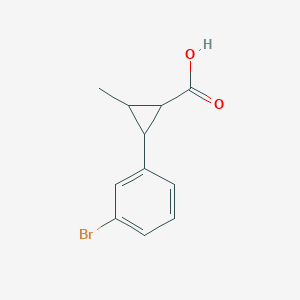

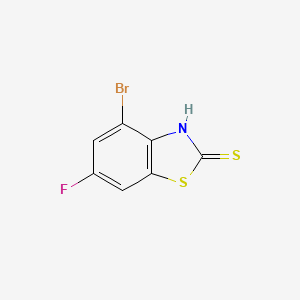

![molecular formula C22H25N3O2 B2540128 1-(4-乙基苯基)-4-[1-(2-甲氧基乙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮 CAS No. 912889-98-6](/img/structure/B2540128.png)

1-(4-乙基苯基)-4-[1-(2-甲氧基乙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the reaction of amines with other organic intermediates. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives . Similarly, the synthesis of aromatic diamine monomers like 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine involves multiple steps, including Friedel–Crafts acylation and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using spectroscopic techniques such as UV-vis, FT-IR, and NMR . X-ray crystallography can also provide detailed information about the conformation of related compounds, as seen in the cognition activators CI-933 and WEB-1868 . These techniques would likely reveal that the compound of interest has a five-membered pyrrolidinone ring, a benzimidazole moiety, and an ethylphenyl group, each contributing to the overall molecular conformation and properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide into thiazolidin-4-one derivatives involves base, acid, and hydroxide-ion catalyses . The compound "1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" may similarly participate in reactions influenced by pH, solvent, and catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, polyimides derived from related monomers exhibit exceptional thermal stability and solubility in certain solvents . The compound may also display unique solubility and stability characteristics, influenced by its specific functional groups and molecular structure. Additionally, the presence of substituents on the benzimidazole ring can affect the compound's absorption properties and reactivity .

科学研究应用

合成和化学性质

合成技术:合成相关的苯并咪唑衍生物及其产生复杂分子结构的潜力是一个兴趣领域。例如,1-(2-二烷基氨基乙基)-5(和 6)-甲氧基-2-甲基(和 H)-苯并咪唑的合成提出了一种创建具有各种取代基的化合物的办法,尽管这些特定化合物未显示出显着的生物活性 (H. Burch & R. M. Herbst, 1966).

分子结构和性质:对苯并咪唑衍生物的分子结构和性质的研究,如对达比加群酯依替拉酯四水合物的研究,揭示了分子构象在决定化合物行为中的重要性。这项研究提供了关于结构变化如何影响相关化合物的化学和物理性质的见解 (Hong-qiang Liu 等人,2012).

在材料科学中的应用

- 聚酰亚胺合成:由芳香族二胺单体衍生的新型聚酰亚胺的开发,包括与苯并咪唑结构相关的聚酰亚胺,展示了这些化合物在制造具有出色热稳定性和热氧化稳定性的材料中的应用。由于其耐用性和耐高温性,此类材料引起了各种工业应用的兴趣 (Shujiang Zhang 等人,2005).

生物化学研究和潜在的治疗应用

抗癌化合物合成:合成含有苯并咪唑配体的 Pd(II) 和 Pt(II) 络合物探索了这些络合物的潜在抗癌特性。对它们针对各种癌细胞系的分子结构和细胞毒性的研究表明,基于苯并咪唑衍生物开发新型抗癌疗法的潜力 (N. T. A. Ghani & A. Mansour, 2011).

用于癌症治疗的 EGFR 抑制剂:对带有 1,2,4-三唑作为 EGFR 抑制剂的苯并咪唑衍生物的研究证明了此类化合物在癌症治疗中的应用。对其抑制癌细胞生长的机制和功效的详细分析突出了这些分子的治疗潜力 (A. Karayel, 2021).

属性

IUPAC Name |

1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-3-16-8-10-18(11-9-16)25-15-17(14-21(25)26)22-23-19-6-4-5-7-20(19)24(22)12-13-27-2/h4-11,17H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLBKKLGPYNZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)